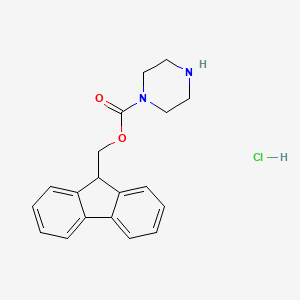
Fmoc-piperazine hydrochloride
Overview
Description
Fmoc-piperazine hydrochloride is an organic compound that exhibits strong nucleophilicity . It can react with electrophiles like carbonyl compounds, forming covalent bonds . It displays reactivity towards a wide range of electrophiles, including ketones, aldehydes, carboxylic acids, and esters .
Molecular Structure Analysis
The molecular formula of this compound is C19H21ClN2O2 .Chemical Reactions Analysis
This compound is involved in the Fmoc-removal step in SPPS . The Fmoc group is eliminated by piperazine, forming a highly reactive dibenzofulvene (DBF) intermediate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 344.84 .Scientific Research Applications
Base-Induced Side Reactions Minimization
- Minimizing Side Reactions in Peptide Synthesis : Fmoc-piperazine hydrochloride is effective in minimizing base-induced side reactions such as aspartimide formation in Fmoc-solid phase peptide synthesis. It has been found to cause fewer side reactions compared to other bases like piperidine, making it a valuable reagent for synthesizing sensitive peptide sequences (Wade et al., 2000).
Enhanced Fmoc Deprotection
- Rapid and Efficient Fmoc Deprotection : A combination of piperazine and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to facilitate the rapid and efficient removal of the Fmoc group in SPPS, rivaling the efficiency of piperidine. This combination reduces the occurrence of deletion products due to partial Fmoc deprotection (Ralhan, Krishnakumar, & Gupta, 2015).
Comparison with Other Deprotection Reagents
- Comparative Performance in Deprotection : A comparison of various Fmoc removal reagents, including piperazine, revealed its effectiveness in Fmoc solid phase peptide synthesis. It showed similar behavior to other reagents, and its replacement of piperidine could offer advantages in terms of toxicity and handling (Luna et al., 2016).
Application in Complex Peptide Synthesis
- Synthesis of Complex Peptides : this compound has been used in the synthesis of challenging peptides. For example, it has been applied in the synthesis of oxytocin using an improved Fmoc SPPS method, demonstrating its utility in synthesizing bioactive peptides with high purity and bioactivity (Sun et al., 2017).
Alternative to Traditional Reagents
- Safer Alternative in Fmoc-SPPS : Piperazine, in combination with DBU, is suggested as a safer and more effective alternative to traditional reagents like piperidine in Fmoc-SPPS. This combination has shown potential in synthesizing aggregation-prone and difficult peptide sequences (Ralhan, Krishnakumar, & Gupta, 2015).
Mechanism of Action
Target of Action
Fmoc-piperazine hydrochloride, also known as Fmoc-paz HCl, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a protecting group for the amino group during the synthesis process .
Mode of Action
The Fmoc group is attached to the amino group of an amino acid to prevent unwanted reactions during the peptide synthesis process . When it’s time for the amino acid to be incorporated into the peptide chain, the Fmoc group is removed through a process called deprotection . This deprotection is achieved through the use of a secondary amine, such as piperazine . Piperazine can cause complete removal of the Fmoc group in less than a minute .
Biochemical Pathways
The removal of the Fmoc group is a critical step in the solid-phase peptide synthesis (SPPS) pathway . This process allows for the controlled assembly of peptides, one amino acid at a time . The use of this compound can reduce side reactions such as aspartimide formation and epimerization , which can significantly affect the properties of the synthesized peptide .
Result of Action
The use of this compound in peptide synthesis results in the efficient and rapid deprotection of the Fmoc group . This allows for the successful synthesis of peptides, including ones of significant size and complexity . It also reduces the occurrence of deletion sequences, which can significantly affect the properties of the target peptide .
Action Environment
The efficiency of Fmoc deprotection by piperazine can be influenced by the solvent used. For example, piperazine can significantly reduce the formation of diketopiperazine, a common side reaction in SPPS, when used in DMF or NMP . Furthermore, the use of piperazine is considered a safer and more effective alternative to piperidine in Fmoc-SPPS .
Safety and Hazards
Future Directions
The use of Fmoc-piperazine hydrochloride in SPPS is a major area of research. The development of alternative Fmoc-removal solutions that can drastically reduce DKP formation is a promising direction . Furthermore, the use of piperazine/DBU as a safer and effective alternative to piperidine in Fmoc-SPPS is being explored .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMXZSFRQQDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373260 | |
| Record name | Fmoc-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-22-0 | |
| Record name | Fmoc-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


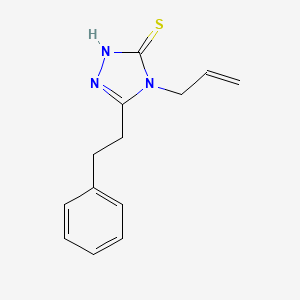
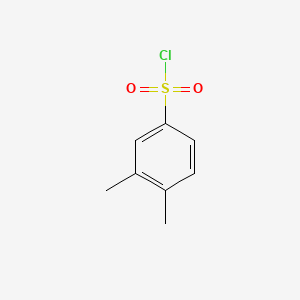

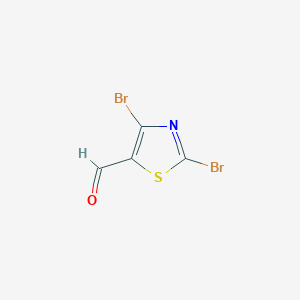

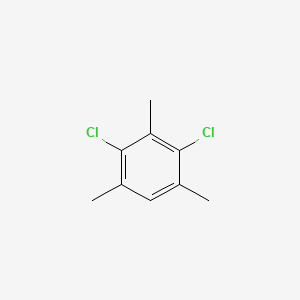
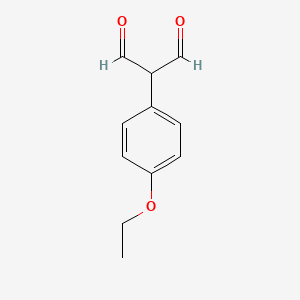
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)



